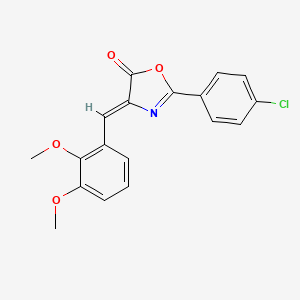
N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea (MMB-4) is a chemical compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. MMB-4 has shown promising results in inhibiting the growth of cancer cells, as well as in improving the yield of crops.
作用機序
The mechanism of action of N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can alter the expression of genes that are involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
In addition, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to inhibit the activity of certain signaling pathways, such as the NF-kB pathway, which is involved in the regulation of inflammation and immune responses. By inhibiting the NF-kB pathway, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can reduce inflammation and oxidative stress, which can contribute to the development of various diseases.
Biochemical and Physiological Effects
N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can induce apoptosis in cancer cells, as well as inhibit the proliferation and migration of cancer cells. In addition, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative damage and reduce inflammation.
In vivo studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can improve the survival of mice with cancer, as well as reduce the growth of tumors. N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has also been shown to improve the growth and development of plants, as well as enhance their resistance to environmental stressors.
実験室実験の利点と制限
One of the advantages of using N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea in lab experiments is its relatively low toxicity. Studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has a low toxicity profile, which makes it a safe compound to work with. In addition, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea is relatively easy to synthesize, which makes it readily available for research purposes.
One of the limitations of using N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea in lab experiments is its limited solubility in water. N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea is only sparingly soluble in water, which can make it difficult to work with in aqueous solutions. In addition, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has a relatively short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the research on N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea. One direction is to further investigate its potential applications in cancer therapy. Studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can induce apoptosis in cancer cells, but more research is needed to determine its effectiveness in vivo and its potential side effects.
Another direction is to investigate the mechanisms underlying the effects of N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea on plant growth and development. Studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can enhance the yield and quality of crops, but more research is needed to determine the underlying mechanisms and to optimize its use in agriculture.
Finally, future research could focus on the development of novel derivatives of N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea with improved solubility and bioavailability. By modifying the chemical structure of N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea, it may be possible to improve its effectiveness and reduce its limitations in lab experiments.
合成法
The synthesis of N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea involves the reaction between 4-methylbenzylamine and 4-methyl-2-pyridinecarbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reacted with thiourea to yield N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results in inhibiting the growth of cancer cells. Studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy. In addition, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
In agriculture, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to improve the yield of crops. Studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can enhance the growth and development of plants, as well as improve their resistance to environmental stressors such as drought and salinity. N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has also been shown to increase the uptake of nutrients by plants, which can improve their nutritional value.
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-(4-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-3-5-13(6-4-11)10-17-15(19)18-14-9-12(2)7-8-16-14/h3-9H,10H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOJIDZEIPQKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-3-(4-methylpyridin-2-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)

![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)


![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)
![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)

![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)
